molecular formula C14H19NO3 B1417371 Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate CAS No. 2088565-26-6

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate

Cat. No. B1417371
M. Wt: 249.3 g/mol
InChI Key: IBNXSFPADAFXKP-PKNBQFBNSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a backbone of 4 carbon atoms (but-2-enoate part), with an ethyl group attached to one end, and a (4-methoxybenzyl)amino group attached to the third carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

1. Crystal Packing and Interactions

Research on related compounds to Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate has shown insights into crystal packing and molecular interactions. For example, Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate and found unique N⋯π and O⋯π interactions, forming a double-column structure in crystals (Zhang, Wu, & Zhang, 2011).

2. Optical Nonlinear Properties

Compounds derived from ethyl-4-amino benzoate, which is structurally similar to Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate, have been studied for their optical nonlinear properties. Abdullmajed et al. (2021) synthesized compounds and found them suitable as candidates for optical limiting, a property relevant in the field of optical communications and laser technology (Abdullmajed et al., 2021).

3. Antibacterial Properties

Research on compounds related to Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate has also explored their potential antibacterial properties. Shakir, Saoud, & Hussain (2020) synthesized derivatives that exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria (Shakir, Saoud, & Hussain, 2020).

4. Gastroprotective Activity

The gastroprotective activity of related compounds has been explored in scientific research. Halabi et al. (2014) studied a compound and found it effective in protecting against gastric mucosal ulcer in rats, indicating potential therapeutic applications (Halabi et al., 2014).

5. Synthesis and Characterization

Various studies focus on the synthesis and characterization of compounds structurally similar to Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate. For instance, Koca et al. (2014) synthesized and characterized a compound using spectroscopic and theoretical methods, providing insights into its molecular structure and properties (Koca et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its properties, or research into potential uses in fields like medicine or materials science .

properties

IUPAC Name

ethyl (E)-3-[(4-methoxyphenyl)methylamino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-14(16)9-11(2)15-10-12-5-7-13(17-3)8-6-12/h5-9,15H,4,10H2,1-3H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNXSFPADAFXKP-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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